2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-2-4-10(5-3-9)6-11-8-15-13(18-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRWWLMPBKYRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable nucleophile.
Formation of the Chloroacetamide Moiety: The final step involves the reaction of the thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating their activity.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Physicochemical Properties
Variations in substituents significantly influence molecular weight, lipophilicity (LogP), and solubility:
Table 2: Computed and Experimental Physicochemical Properties
*Estimated based on analog data.
Key Observations :
Key Observations :
- Fluorophenoxy and methoxyphenyl groups enhance cytotoxicity in cancer cells (e.g., 7d in ).
- Hydroxy/methoxy substituents on the thiazole ring improve enzyme inhibition (e.g., COX in ).
Biological Activity
2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide, with CAS number 111750-57-3, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the relevant literature on its biological activity, including synthesis, structure-activity relationships (SAR), and experimental findings.
Chemical Structure
The molecular formula of this compound is C13H13ClN2OS. The structure features a thiazole ring substituted with a benzyl group and a chlorine atom, contributing to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A quantitative structure-activity relationship (QSAR) analysis was performed on various N-substituted phenyl chloroacetamides, demonstrating their effectiveness against several pathogens:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Less effective |
| Candida albicans | Moderately effective |
The study indicated that the position of substituents on the phenyl ring significantly influenced the antimicrobial efficacy. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
Anti-inflammatory Potential
The anti-inflammatory properties of compounds similar to this compound have also been investigated. In vitro assays targeting cyclooxygenase (COX) enzymes revealed that certain derivatives effectively inhibited COX-1 and COX-2 activities:
| Compound | IC50 against COX-1 (μM) | IC50 against COX-2 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that modifications to the thiazole structure can enhance anti-inflammatory activity by suppressing key inflammatory mediators .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of thiazole derivatives. The introduction of bulky substituents like methyl groups on the benzyl moiety has been shown to optimize both antimicrobial and anti-inflammatory activities by improving solubility and bioavailability .
Case Studies
In a comparative study involving various thiazole derivatives, this compound was noted for its significant efficacy against Gram-positive bacteria and its moderate effectiveness against fungi like Candida albicans. This positions it as a promising candidate for further development in therapeutic applications targeting bacterial infections .
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-amino-5-(4-methylbenzyl)-1,3-thiazole with chloroacetyl chloride in the presence of triethylamine as a base. The reaction is carried out in dioxane at 20–25°C, followed by dilution with water, filtration, and recrystallization from ethanol-DMF (yields ~75–80%) . Alternative protocols use benzene as a solvent with ice cooling and recrystallization from ethanol, achieving comparable yields .
Q. How is the compound characterized to confirm its structural integrity?
Key characterization techniques include:
- 1H-NMR : Peaks at δ ~4.11–4.23 ppm (CH₂ groups from chloroacetamide and methylbenzyl moieties) and aromatic protons (δ 7.19–7.63 ppm) .
- Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C 47.85%, N 9.30% for a chloro-substituted analog) .
- Melting point determination : Ranges between 146–158°C, depending on substituents .
Q. What purification strategies are recommended for this compound?
Recrystallization from ethanol-DMF or ethanol alone is effective for removing unreacted starting materials and by-products. Aqueous washes (e.g., 5% sodium bicarbonate) are used to eliminate residual chloroacetyl chloride .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Dioxane or benzene provides optimal solubility, but ethanol-DMF mixtures enhance recrystallization efficiency .
- Temperature control : Ice cooling minimizes side reactions during chloroacetyl chloride addition .
- Base choice : Triethylamine outperforms weaker bases in deprotonating the thiazole amine, accelerating the reaction .
Q. What methodologies are used to evaluate the compound’s biological activity, such as anti-tumor or enzyme inhibition?
- In vitro assays : Anti-proliferative activity is tested against cancer cell lines (e.g., MCF-7) using MTT assays .
- Enzyme inhibition : GPCR or acetylcholinesterase inhibition studies employ fluorescence-based assays with purified enzymes .
- Structure-activity relationship (SAR) : Modifications to the thiazole or acetamide moieties are systematically tested to identify pharmacophores .
Q. How can degradation products or by-products be analyzed during stability studies?
- HPLC-MS : Identifies hydrolytic degradation products (e.g., dechlorinated analogs) .
- Solid-phase extraction (SPE) : Separates polar degradates (e.g., oxanilic acids) from the parent compound .
Q. What computational tools predict the compound’s physicochemical properties for drug design?
- LogD/pKa prediction : Software like Molinspiration calculates hydrophobicity (LogD ~3.96 at pH 7.4) and ionization potential (pKa ~10.67) .
- Molecular docking : Tools like AutoDock assess binding affinity to targets (e.g., SIRT2 or GPCRs) using crystal structures .
Q. How is crystallographic data used to resolve the compound’s molecular conformation?
- Single-crystal X-ray diffraction : SHELX software refines hydrogen-bonding networks (e.g., N–H⋯N interactions) and confirms the thiazole-acetamide dihedral angle .
- Intermolecular interactions : Non-classical C–H⋯F/O bonds stabilize crystal packing, as seen in related thiazole derivatives .
Q. What strategies mitigate contradictions in biological data across studies?
Q. How are SAR studies designed to explore novel derivatives?
- Heterocyclic substitutions : Replace the 4-methylbenzyl group with trifluoromethyl or nitro-phenyl groups to modulate electron density .
- Bioisosteric replacement : Substitute the chloroacetamide with morpholine or oxadiazole moieties to enhance metabolic stability .
Key Methodological Insights from Evidence
- Synthesis : Triethylamine in dioxane enables scalable, high-yield synthesis .
- Characterization : NMR and elemental analysis are critical for verifying substituent effects .
- Biological evaluation : Thiazole derivatives show promise in targeting CNS disorders and oncology .
- Computational modeling : LogD and pKa values guide lead optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
